Octylbenzenesulfonic acid

Description

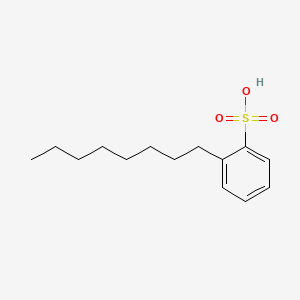

Octylbenzenesulfonic acid (CAS RN: 4151-50-2) is an alkylbenzenesulfonic acid derivative featuring an octyl (C8) hydrocarbon chain attached to a benzene ring sulfonated at the para position. This compound is widely utilized in pesticide residue analysis due to its surfactant properties and ability to solubilize hydrophobic substances in aqueous systems . Its structure combines the hydrophobic octyl chain with the hydrophilic sulfonic acid group, making it effective in emulsification and detergency applications.

Properties

Molecular Formula |

C14H22O3S |

|---|---|

Molecular Weight |

270.39 g/mol |

IUPAC Name |

2-octylbenzenesulfonic acid |

InChI |

InChI=1S/C14H22O3S/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)18(15,16)17/h8-9,11-12H,2-7,10H2,1H3,(H,15,16,17) |

InChI Key |

QWHHBVWZZLQUIH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC1=CC=CC=C1S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation of Octylbenzene

The primary and most classical method for preparing octylbenzenesulfonic acid involves the sulfonation of octylbenzene. This process introduces a sulfonic acid group (-SO3H) onto the aromatic ring of octylbenzene.

- Starting Material: Octylbenzene (an alkyl-substituted benzene with an eight-carbon alkyl chain).

- Reagent: Sulfur trioxide (SO3) or oleum (fuming sulfuric acid).

- Conditions: Typically carried out under controlled temperature (often 50-100°C) to prevent over-sulfonation or side reactions.

- Mechanism: Electrophilic aromatic substitution where the sulfonyl group replaces a hydrogen atom on the benzene ring, usually at the para position relative to the octyl group due to steric and electronic effects.

$$

\text{C}6\text{H}5\text{C}8\text{H}{17} + \text{SO}3 \rightarrow \text{C}6\text{H}4(\text{SO}3\text{H})\text{C}8\text{H}{17}

$$

- The para position is favored, yielding predominantly 4-octylbenzenesulfonic acid.

- Reaction parameters such as temperature, SO3 concentration, and reaction time influence yield and selectivity.

- Post-reaction neutralization with sodium hydroxide can yield sodium 4-octylbenzenesulfonate, a common surfactant form.

Preparation via Sulfonyl Chloride Intermediate

An alternative synthetic route involves the preparation of 4-n-octylbenzenesulfonyl chloride followed by hydrolysis or neutralization to yield the sulfonic acid or its salts.

Step 1: Sulfonyl chloride formation by chlorosulfonation of octylbenzene using chlorosulfonic acid (ClSO3H).

$$

\text{C}6\text{H}5\text{C}8\text{H}{17} + \text{ClSO}3\text{H} \rightarrow \text{C}6\text{H}4(\text{SO}2\text{Cl})\text{C}8\text{H}{17} + \text{HCl}

$$Step 2: Hydrolysis or reaction with sodium hydroxide to convert sulfonyl chloride to sulfonic acid or sodium sulfonate salt.

$$

\text{C}6\text{H}4(\text{SO}2\text{Cl})\text{C}8\text{H}{17} + \text{H}2\text{O} \rightarrow \text{C}6\text{H}4(\text{SO}3\text{H})\text{C}8\text{H}_{17} + \text{HCl}

$$

- Allows isolation of the sulfonyl chloride intermediate, which can be used for further chemical modifications.

- Provides a controlled method to produce high-purity sulfonic acid or its salts.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents/Conditions | Product Form | Notes |

|---|---|---|---|---|

| Sulfonation of Octylbenzene | Octylbenzene | SO3 or Oleum, 50-100 °C | 4-Octylbenzenesulfonic acid | Predominantly para-substituted product |

| Chlorosulfonation + Hydrolysis | Octylbenzene | Chlorosulfonic acid, then H2O or NaOH | 4-Octylbenzenesulfonic acid or salt | Allows isolation of sulfonyl chloride |

| Use as Dopant in Polyaniline | Aniline + Octylbenzenesulfonic acid | Oxidative polymerization with ammonium peroxydisulfate, 0-10 °C | Doped polyaniline composite | Indicates industrial availability |

Additional Research Notes and Considerations

- The sulfonation reactions require careful control of temperature and reagent concentration to avoid polysulfonation or degradation of the alkyl chain.

- The sulfonyl chloride intermediate is reactive and must be handled under anhydrous conditions.

- Industrial production often targets the sodium salt form (sodium 4-octylbenzenesulfonate) for use in detergents and surfactants, which is prepared by neutralizing the sulfonic acid with sodium hydroxide.

- The purity of octylbenzenesulfonic acid is critical for applications in conductive polymers to avoid contamination and maintain electrical properties.

Chemical Reactions Analysis

Neutralization with Bases

OBSA reacts with alkaline agents to form sulfonate salts, a critical step in surfactant production. For example:

Sodium 4-octylbenzenesulfonate (Na-OBS) is widely used in detergents and emulsifiers due to its solubility and stability .

Conditions :

-

Room temperature or mild heating (40–60°C).

-

Aqueous or alcoholic medium.

Esterification with Alcohols

OBSA undergoes esterification to produce sulfonic acid esters, which are used in specialty surfactants:

Key Applications :

-

Synthesis of nonionic-anionic hybrid surfactants.

-

Intermediate for lubricant additives.

Formation of Sulfonyl Chlorides

Reaction with phosphorus pentachloride (PCl₅) yields the sulfonyl chloride derivative:

Conditions :

Desulfonation

At elevated temperatures (>200°C) in acidic aqueous solutions, OBSA undergoes desulfonation to form octylphenol:

Research Findings :

Coordination with Metal Salts

OBSA forms complexes with metal ions, enhancing antimicrobial and catalytic properties. A notable example involves barium:

Antimicrobial Compositions

OBSA enhances the efficacy of organometallic antimicrobial agents. For instance, copper-8-quinolinolate (Cu-8-Q) complexes with OBSA show superior antifungal activity:

Applications :

-

Wood preservatives.

-

Textile mildew inhibitors.

Table 2 : Efficacy of OBSA-Cu-8-Q Complex vs. Conventional Agents

| Microbial Target | OBSA-Cu-8-Q (MIC, ppm) | Sodium Tetrachlorophenate (MIC, ppm) |

|---|---|---|

| Pseudomonas aeruginosa | 50 | 200 |

| Aspergillus niger | 100 | 500 |

Sorption and Environmental Interactions

OBSA’s alkyl chain length influences sorption in environmental matrices. Studies on linear alkylbenzenesulfonates (LAS) show:

-

Longer alkyl chains (e.g., C10–C13) exhibit higher sorption to sediments .

-

Biodegradation rates correlate with microbial activity and oxygen availability.

Table 3 : Sorption Coefficients (Kd) for LAS Homologs

| Homolog | Kd (L/kg) in Oxic Zone | Kd (L/kg) in Transition Zone |

|---|---|---|

| C10 | 12.3 | 18.7 |

| C12 | 25.6 | 34.2 |

Scientific Research Applications

Octylbenzenesulfonic acid has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction and purification of proteins and nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Widely used in the formulation of detergents, emulsifiers, and wetting agents.

Mechanism of Action

The mechanism of action of octylbenzenesulfonic acid is primarily based on its surfactant properties. The compound has both hydrophilic (sulfonic acid group) and hydrophobic (octyl group) regions, allowing it to interact with both water and non-polar substances. This dual nature enables it to reduce surface tension and stabilize emulsions. In biological systems, it can interact with cell membranes and proteins, altering their properties and functions .

Comparison with Similar Compounds

Octadecylbenzenesulfonic Acid (CAS RN: 28855-17-6)

- Structural Difference : Features a longer octadecyl (C18) alkyl chain compared to the C8 chain in octylbenzenesulfonic acid.

- Properties: Reduced water solubility due to increased hydrophobicity from the longer alkyl chain. Enhanced surfactant stability in non-polar environments, making it suitable for industrial lubricants and heavy-duty detergents .

- Applications : Primarily used in formulations requiring prolonged hydrophobic interactions, such as corrosion inhibitors and industrial emulsifiers.

m-Aminobenzenesulfonic Acid (CAS RN: Not explicitly provided)

- Structural Difference: Substitutes the octyl chain with an amino (-NH2) group at the meta position.

- Properties: Exhibits zwitterionic behavior due to the coexistence of sulfonic acid (-SO3H) and amino groups. Higher acidity (pKa ~1–2 for sulfonic acid) compared to aliphatic amines (pKa ~9–10).

- Applications : Intermediate in dye synthesis and pharmaceuticals, leveraging its dual functional groups for coupling reactions .

2-Phenylbenzimidazole-5-sulfonic Acid (Ensulizole, CAS RN: 27503-81-7)

- Structural Difference : Incorporates a benzimidazole ring system fused to the benzene-sulfonic acid backbone.

- Properties :

- UV-absorbing capacity (peak absorption ~310 nm) due to the conjugated aromatic system.

- Water solubility (enhanced by the sulfonic acid group) facilitates its use in topical formulations.

- Applications : Approved as a UV filter (Ensulizole) in sunscreens, highlighting its photostability and safety profile .

Saccharin (o-Sulfobenzimide, CAS RN: Not explicitly provided)

- Properties: Weak acidity (pKa ~1.6) and slight water solubility. Non-caloric sweetness (~300–400 times sweeter than sucrose).

- Applications : Widely used as an artificial sweetener in food and beverages, demonstrating how sulfonamide functionalization alters biological activity .

Research Findings and Functional Insights

- Alkyl Chain Length : Shorter chains (e.g., C8) enhance water solubility and micelle formation, critical for detergent applications. Longer chains (e.g., C18) improve oil compatibility and durability in industrial settings .

- Functional Group Impact: Sulfonic acid groups confer strong acidity and hydrophilicity, favoring use in aqueous systems. Amino or benzimidazole groups introduce reactivity or UV activity, diversifying applications into dyes or sunscreens .

- Biological vs. Industrial Use : Structural modifications (e.g., saccharin’s sulfonamide) drastically shift utility from surfactants to bioactive roles, emphasizing the importance of targeted functionalization.

Q & A

Basic Research Questions

Q. How should experimental studies on octylbenzenesulfonic acid (OBS) be designed to ensure reproducibility and validity?

- Methodological Answer : Experimental design must include a clear hypothesis derived from existing literature (e.g., OBS's interaction with biological receptors) and a detailed methodology section. For example, studies on OBS's estrogen receptor (ER) binding activity should specify assay conditions (pH, temperature), reagent grades (e.g., sulfonic acid derivatives in ACS reagent grade ), and control groups (e.g., E2 as a positive control). Replication protocols, such as multiple technical replicates (n=5) and independent binding runs, are critical to validate results . Experimental sections must avoid redundancy with figures/tables unless necessary for interpretation .

Q. What methodologies are recommended for characterizing the purity and structural identity of synthesized OBS?

- Methodological Answer : For novel OBS derivatives, use nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural identity and purity (>95%). Cross-reference spectral data with established databases (e.g., NIST Chemistry WebBook ). For known compounds, cite prior literature validating synthesis routes. Purity assessments should include melting point analysis and elemental composition verification .

Q. How can researchers formulate hypotheses about OBS's environmental or biological activity based on existing literature?

- Methodological Answer : Conduct a systematic review using Boolean operators (e.g., "octylbenzenesulfonic acid AND toxicity") in databases like SciFinder or Web of Science. Identify gaps, such as conflicting results on OBS's cytotoxicity . Hypotheses should logically follow background rationale (e.g., "Because OBS displaces E2 in ER binding assays, we hypothesize it acts as a competitive antagonist") .

Advanced Research Questions

Q. How should contradictory data on OBS's cytotoxicity and receptor antagonism be resolved?

- Methodological Answer : In cases where OBS shows apparent ER antagonism but concurrent cytotoxicity (e.g., reduced Vtg mRNA expression at −3 log M), use complementary assays:

LDH Assays : Confirm cytotoxicity thresholds .

Ki Analysis : Determine binding affinity to distinguish true receptor inhibition from cytotoxic interference .

Dose-Response Curves : Test multiple concentrations to differentiate concentration-dependent effects .

Example: OBS's antagonism at −3 log M was attributed to cytotoxicity, not ER binding, validated via Ki analysis .

Q. What advanced techniques are suitable for studying OBS's interaction with membrane-bound receptors?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For ER studies, combine cytosol competitive binding assays (e.g., [³H]-E2 displacement) with liver slice models to assess in vitro mRNA expression changes . Ensure pH adjustments to account for OBS's charged state, which may influence receptor interactions .

Q. How can researchers synthesize fragmented or conflicting literature on OBS's environmental persistence?

- Methodological Answer : Apply evidence synthesis frameworks:

Categorize Sources : Separate primary studies (e.g., lab experiments) from reviews/commentaries .

Assay Sensitivity Analysis : Compare methodologies (e.g., detection limits in HPLC vs. GC-MS) .

Meta-Analysis : Statistically integrate data from studies with comparable experimental designs (e.g., OBS half-life in aquatic systems) .

Q. What strategies mitigate false positives in OBS's ER binding assays?

- Methodological Answer :

Antagonist Mode Validation : Test OBS against multiple E2 concentrations to rule out nonspecific displacement .

Cytotoxicity Controls : Include LDH assays to differentiate receptor-mediated effects from cell death .

Charge-State Consideration : Adjust assay pH to account for OBS's sulfonic acid group, which may alter membrane permeability .

Data Presentation and Analysis

Q. How should researchers present OBS's ER binding data to highlight key findings?

- Methodological Answer : Use dual-axis plots to overlay competitive binding curves (Panel A: [³H]-E2 displacement) and mRNA expression data (Panel B: Vtg levels). Include SEM/SD error bars and annotate cytotoxicity thresholds . Tables should summarize Ki values, IC₅₀, and statistical significance (p<0.05) .

Literature and Synthesis

Q. What frameworks are recommended for conducting systematic reviews on OBS's applications?

- Methodological Answer :

Search Strategy : Use Boolean operators (e.g., "octylbenzenesulfonic acid AND (synthesis OR degradation)") across PubMed, Scopus, and specialized chemistry databases .

Quality Assessment : Apply PRISMA guidelines to exclude low-confidence studies (e.g., unreplicated results) .

Conceptual Buckets : Organize findings into categories like "Environmental Degradation" or "Receptor Interactions" for cross-comparison .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.